molecular formula C18H18F3NO6S B2741614 6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1795087-70-5

6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2741614
CAS No.: 1795087-70-5
M. Wt: 433.4
InChI Key: GJHSISKTMMDBRM-UHFFFAOYSA-N
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Description

6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a potent and selective agonist for the G protein-coupled receptor GPR35, with a particular affinity for the human GPR35a splice variant. This compound has emerged as a critical pharmacological tool for probing the complex and incompletely understood signaling pathways and physiological roles of GPR35. Research indicates that GPR35 activation is involved in immune cell function, pain perception , and metabolic processes . Its high selectivity makes it invaluable for distinguishing GPR35-mediated effects from those of other related receptors in complex biological systems. Current investigative applications for this agonist are primarily focused on unraveling its potential in models of inflammatory diseases , diabetes, and cardiovascular function, providing researchers with a key compound to validate GPR35 as a therapeutic target. The molecule's design, featuring a sulfonyl group linked to a piperidine-oxygen chain, optimizes its interaction with the GPR35 binding pocket, facilitating detailed structure-activity relationship (SAR) studies.

Properties

IUPAC Name

6-methyl-4-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO6S/c1-12-10-15(11-17(23)26-12)27-13-6-8-22(9-7-13)29(24,25)16-4-2-14(3-5-16)28-18(19,20)21/h2-5,10-11,13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHSISKTMMDBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a novel synthetic molecule with potential therapeutic applications. Its structure incorporates various bioactive functionalities, including a piperidine moiety and a sulfonamide group, which are known for their diverse pharmacological effects. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory properties.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, derivatives containing the piperidine and sulfonamide groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong
3Escherichia coliWeak
4Staphylococcus aureusModerate

Anti-inflammatory Activity

The anti-inflammatory potential of compounds with similar structures has been well-documented. For example, This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

Anticancer Activity

Preliminary studies indicate that this compound could possess anticancer properties. Compounds featuring the pyran and piperidine rings have been evaluated for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results showed significant inhibition of cell proliferation, suggesting potential for further development in cancer therapy .

Cell LineIC50 (µM)Reference Compound
MCF-715.0Cisplatin
A54912.5Doxorubicin

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for treating neurodegenerative diseases like Alzheimer's, while urease inhibitors are valuable in managing urinary tract infections.

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)10.5
Urease5.0

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of synthesized derivatives against a panel of pathogens. The results indicated that certain derivatives had comparable or superior activity to established antibiotics .
  • Cytotoxicity Assays : In vitro assessments revealed that the compound significantly reduced cell viability in cancer cell lines, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .
  • Enzyme Inhibition Studies : Research demonstrated that the compound effectively inhibited AChE and urease, highlighting its potential as a dual-action therapeutic agent for neurodegenerative diseases and urinary tract infections .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a valuable candidate for pharmaceutical research. Key areas of interest include:

  • Antibacterial Activity
  • Anti-inflammatory Activity
  • Anticancer Activity
  • Enzyme Inhibition

Antibacterial Activity

Recent studies have shown that derivatives of this compound possess notable antibacterial properties against various bacterial strains. The following table summarizes the antibacterial activity observed:

CompoundBacterial StrainActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong
3Escherichia coliWeak
4Staphylococcus aureusModerate

These findings suggest that the compound could be further developed as a therapeutic agent against bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been documented through various studies. It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in mediating inflammatory responses. This action could lead to therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. The following table presents cytotoxicity data against selected cancer cell lines:

Cell LineIC50 (µM)Reference Compound
MCF-715.0Cisplatin
A54912.5Doxorubicin

These results indicate significant inhibition of cell proliferation, suggesting potential for further development in cancer therapy.

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is especially relevant for neurodegenerative diseases like Alzheimer's disease, while urease inhibitors can aid in managing urinary tract infections. The enzyme inhibition data is summarized below:

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)10.5
Urease5.0

Antibacterial Screening

A study evaluated the antibacterial efficacy of synthesized derivatives against a panel of pathogens. Results indicated that certain derivatives had comparable or superior activity to established antibiotics, highlighting their potential as new therapeutic agents.

Cytotoxicity Assays

In vitro assessments revealed that the compound significantly reduced cell viability in cancer cell lines, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics.

Enzyme Inhibition Studies

Research demonstrated that the compound effectively inhibited AChE and urease, showcasing its potential as a dual-action therapeutic agent for neurodegenerative diseases and urinary tract infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs synthesized in recent studies. Below is a detailed comparison based on substituents, synthesis, and properties:

Key Observations:

Core Heterocycle: The pyran-2-one core (target compound and ) differs from pyridin-2-one () in electronic properties due to oxygen vs. nitrogen in the ring. Pyran-2-ones are less basic but may exhibit improved membrane permeability. Urea derivatives (e.g., 14d in ) prioritize hydrogen-bonding interactions, whereas sulfonyl-piperidine-pyranones (target) emphasize sulfonamide-driven target binding.

Substituent Effects: The trifluoromethoxy group in the target compound enhances electron-withdrawing effects compared to the trifluoromethyl group in ’s analog. This difference could modulate metabolic stability and target affinity. Sulfonyl vs.

Synthesis :

  • Yields for sulfonyl-piperidine derivatives (e.g., 55.2% for 14d) suggest moderate synthetic feasibility, though the target compound’s yield remains uncharacterized.
  • Pyridin-2-ones () show lower yields (e.g., 23% for 4p), possibly due to challenges in introducing heptafluoropropyl groups.

The sulfonyl group in 14d () may confer similar bioactivity, though this is speculative.

Table 2: Pharmacokinetic and Toxicity Comparison

Compound Type LogP (Predicted) Solubility (mg/mL) Acute Toxicity (LD₅₀) Notes
Target Compound ~2.1 (moderate) Low (hydrophobic) N/A High fluorine content may reduce metabolism
Pyridin-2-ones (4p) ~3.5 <0.1 150 mg/kg (mice) Heptafluoropropyl increases toxicity
Urea Derivatives (14d) ~1.8 Moderate N/A Sulfonyl group enhances solubility

Preparation Methods

Synthesis of 1-((4-(Trifluoromethoxy)Phenyl)Sulfonyl)Piperidin-4-ol

The sulfonyl piperidine intermediate serves as a critical precursor. Its synthesis typically begins with the sulfonylation of piperidin-4-ol using 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions.

Reaction Conditions and Mechanism

The reaction is conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C, with triethylamine (TEA) as the base to neutralize HCl generated during the sulfonylation. The mechanism involves nucleophilic attack by the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation to yield the sulfonamide product.

Table 1: Optimization of Sulfonylation Reaction
Parameter Condition Yield (%)
Solvent DCM 78
Solvent DMF 92
Base Triethylamine 92
Base Pyridine 85
Temperature (°C) 0–5 92
Temperature (°C) 25 80

Data adapted from demonstrates that DMF with TEA at 0–5°C maximizes yield (92%) due to enhanced solubility of reactants and efficient HCl scavenging.

Preparation of 6-Methyl-2H-Pyran-2-One Core

The pyran-2-one moiety is synthesized via condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with appropriate electrophiles.

Condensation Methodology

A reported method involves refluxing 4-hydroxy-6-methyl-2H-pyran-2-one with acetic anhydride in toluene using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds via nucleophilic acyl substitution, forming the acetylated intermediate, which is subsequently hydrolyzed under mild acidic conditions to regenerate the hydroxyl group for further functionalization.

Table 2: Pyran-2-One Synthesis Optimization
Catalyst Solvent Time (h) Yield (%)
DMAP Toluene 6 95
None Toluene 24 45
H₂SO₄ Xylene 12 88

Comparative data from highlights DMAP’s efficacy in accelerating the reaction, achieving 95% yield within 6 hours.

Coupling of Sulfonyl Piperidine and Pyran-2-One Intermediates

The final step involves etherification between 1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-ol and 4-hydroxy-6-methyl-2H-pyran-2-one.

Mitsunobu Reaction

The Mitsunobu reaction is employed using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at room temperature. This method facilitates the formation of the ether bond via an SN2 mechanism, with inversion of configuration at the piperidine oxygen.

Table 3: Etherification Reaction Parameters
Reagent Solvent Temperature (°C) Yield (%)
DIAD/PPh₃ THF 25 82
K₂CO₃ DMF 80 65
NaH DCM 0 58

Data from indicates that the Mitsunobu protocol outperforms traditional base-mediated SN2 reactions, yielding 82% product.

Purification and Characterization

Crude product purification is achieved via column chromatography using silica gel and ethyl acetate/hexane (1:3) as the eluent. Final characterization employs:

  • ¹H NMR : Peaks at δ 2.26 ppm (singlet, C6-methyl), δ 5.94 ppm (C5 proton of pyranone), and δ 7.39–7.67 ppm (aromatic protons).
  • ¹³C NMR : Signals at 162.1 ppm (C=O of pyranone) and 118.9 ppm (CF₃ group).
  • HRMS : Molecular ion peak at m/z 462.1084 (calculated for C₁₈H₁₇F₃NO₆S).

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